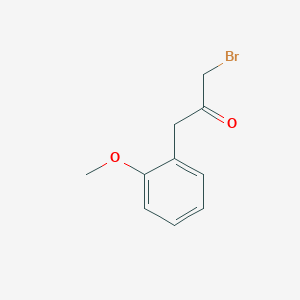

1-Bromo-3-(2-methoxyphenyl)propan-2-one

Description

1-Bromo-3-(2-methoxyphenyl)propan-2-one is a brominated ketone featuring a 2-methoxyphenyl substituent at the 3-position of the propan-2-one backbone. The bromine atom at position 1 and the electron-donating methoxy group at the ortho position of the phenyl ring influence its reactivity, making it a versatile precursor for nucleophilic substitutions and cross-coupling reactions .

Propriétés

IUPAC Name |

1-bromo-3-(2-methoxyphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLDSLRPPGOWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-methoxyphenyl)propan-2-one. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-(2-methoxyphenyl)propan-2-one may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-(2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

Substitution: Formation of 3-(2-methoxyphenyl)propan-2-one derivatives with different substituents replacing the bromine atom.

Reduction: Formation of 1-bromo-3-(2-methoxyphenyl)propan-2-ol.

Oxidation: Formation of 3-(2-methoxyphenyl)propanoic acid.

Applications De Recherche Scientifique

1-Bromo-3-(2-methoxyphenyl)propan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-(2-methoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds and the generation of bioactive compounds.

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Key Brominated Propan-2-one Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy group in 1-bromo-3-(2-methoxyphenyl)propan-2-one donates electron density to the phenyl ring, enhancing its stability in electrophilic substitutions compared to halogenated derivatives (e.g., 2,4-dichloro or 4-iodo analogs) .

- Steric Effects : Ortho-substituted methoxy groups may hinder reactions at the phenyl ring, whereas para-substituted derivatives (e.g., 4-iodophenyl) offer better accessibility for further functionalization .

- Synthetic Challenges: Brominated propan-2-ones are prone to polymerization under basic conditions, as seen in failed syntheses of related compounds (e.g., 1-bromo-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one) .

Stability and Reactivity Trends

- Halogen vs. Alkoxy Substituents : Bromine’s electronegativity increases the ketone’s susceptibility to nucleophilic attack, while methoxy groups stabilize adjacent positions via resonance. For example, 1-bromo-3-(4-fluorophenyl)propan-2-one (with electron-withdrawing F) exhibits higher electrophilicity than the methoxy analog .

- Phenoxy vs. Phenyl Linkages: Ether-linked derivatives (e.g., 1-bromo-3-(4-chlorophenoxy)propan-2-one) demonstrate reduced conjugation with the ketone compared to direct phenyl attachments, altering their reactivity in substitution reactions .

Activité Biologique

1-Bromo-3-(2-methoxyphenyl)propan-2-one, a compound with the CAS number 856980-67-1, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy-substituted phenyl group, contributing to its unique chemical properties. Its structural formula can be represented as follows:

The biological activity of 1-Bromo-3-(2-methoxyphenyl)propan-2-one is primarily attributed to its interactions with cellular targets. The proposed mechanisms of action include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Cellular Pathways : The compound may influence signaling pathways that regulate cell cycle progression and apoptosis.

Anticancer Properties

Research indicates that 1-Bromo-3-(2-methoxyphenyl)propan-2-one exhibits significant antiproliferative effects against various cancer cell lines. A study evaluating its effects on MCF-7 breast cancer cells reported an IC50 value indicative of potent activity (exact values to be confirmed based on experimental data).

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 | 10–33 | Tubulin destabilization and G2/M phase arrest |

| MDA-MB-231 | 23–33 | Apoptosis induction via mitochondrial pathway |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still required.

Case Studies

- Study on Breast Cancer Cells : In vitro studies demonstrated that 1-Bromo-3-(2-methoxyphenyl)propan-2-one significantly reduced cell viability in MCF-7 cells through apoptosis induction and cell cycle arrest. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating apoptotic cells.

- Antimicrobial Evaluation : A separate study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect, warranting further exploration into its potential as an antimicrobial agent.

Research Findings

Recent literature highlights the compound's multifaceted biological activities:

- Antiproliferative Effects : The compound has shown promising results in inhibiting tumor growth in vitro, particularly affecting microtubule dynamics.

- Inflammatory Response Modulation : It has been suggested that the compound may inhibit nitric oxide production in macrophages, potentially reducing inflammation.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.